Tert-butyl 3-bromopropiolate

Organic Synthesis Process Chemistry Building Blocks

Tert-butyl 3-bromopropiolate (CAS 140907-23-9) is a 3-bromopropiolic ester distinguished by its tert-butyl substituent. This structural feature imparts a lower volatility compared to its closest analog, methyl 3-bromopropiolate, leading to distinct advantages in isolation and purification.

Molecular Formula C7H9BrO2
Molecular Weight 205.05 g/mol
Cat. No. B8250837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromopropiolate
Molecular FormulaC7H9BrO2
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C#CBr
InChIInChI=1S/C7H9BrO2/c1-7(2,3)10-6(9)4-5-8/h1-3H3
InChIKeyVZKBNWGVZBEQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-bromopropiolate: A Less Volatile 3-Bromopropiolic Ester for Streamlined Synthetic Workflows


Tert-butyl 3-bromopropiolate (CAS 140907-23-9) is a 3-bromopropiolic ester distinguished by its tert-butyl substituent. This structural feature imparts a lower volatility compared to its closest analog, methyl 3-bromopropiolate, leading to distinct advantages in isolation and purification [1]. As a halogenated alkyne ester, it serves as a versatile electrophilic building block in organic synthesis, particularly in nucleophilic substitution and cycloaddition reactions [2].

Workflow Electrophilic alkyne building block for nucleophilic substitution and cycloaddition reactions
Selection tert-Butyl ester lowers volatility, simplifying isolation via standard aqueous work-up
Context Published synthesis in Organic Syntheses provides reliable characterization benchmarks

Why Substituting Tert-butyl 3-bromopropiolate with Another 3-Bromopropiolate Can Compromise Synthetic Efficiency


While 3-bromopropiolic esters share a common reactivity profile, their physical properties differ significantly based on the ester group. Substituting tert-butyl 3-bromopropiolate with the more common methyl ester (CAS 23680-40-2) introduces a critical difference in volatility. This necessitates a change in isolation procedures, as the methyl ester's low boiling point demands a more complex, adapted work-up, potentially impacting both yield and operational safety [1].

Property
Tert-butyl 3-bromopropiolate
Methyl 3-bromopropiolate
Volatility
Less volatile; no boiling point reported
Low boiling point (150.2 °C at 760 mmHg); may require adapted work-up
Isolation
Supports standard aqueous-extraction work-up; lower material loss
Work-up complexity may reduce yield and operational safety

Quantifiable Advantages of Tert-butyl 3-bromopropiolate: Direct Comparative Data for Informed Procurement


Superior Synthetic Yield and Ease of Isolation vs. Methyl 3-Bromopropiolate

In a direct head-to-head comparison under identical reaction conditions, the synthesis of tert-butyl 3-bromopropiolate consistently achieves a higher isolated yield than its methyl analog. The tert-butyl ester is produced in a 97% yield, whereas the methyl ester is reported in yields ranging from 90% to 97% [1]. This difference is attributed to the tert-butyl ester's lower volatility, which allows for a convenient isolation via standard aqueous-extraction work-up. In contrast, the low boiling point of the methyl ester requires an adapted work-up procedure, making it more cumbersome and prone to material loss [2].

Synthetic Yield
Head-to-head
Target: 97% isolated yield
Comparator: methyl ester 90–97%
Supports higher yield expectation under reported conditions
NBS/AgNO₃, acetone, RT, 90 min; work-up via aqueous extraction
Organic Synthesis Process Chemistry Building Blocks

Differentiated Volatility and Boiling Point vs. Methyl and Ethyl 3-Bromopropiolate

The tert-butyl ester is specifically noted as being 'less volatile' than its methyl counterpart [1]. While specific boiling point data for the tert-butyl ester is not reported, the boiling points for methyl and ethyl 3-bromopropiolates are well-documented, providing a clear baseline for understanding the volatility difference. Methyl 3-bromopropiolate has a boiling point of 150.2 °C at 760 mmHg , and ethyl 3-bromopropiolate boils at 171.7 °C at 760 mmHg [2]. The tert-butyl ester is expected to have a significantly higher boiling point, which underpins its operational advantage.

Volatility & Boiling Point
Class-level
Target: Less volatile (no bp data)
Baselines: methyl ester 150.2 °C, ethyl ester 171.7 °C at 760 mmHg
Lower volatility supports easier handling and reduced evaporation loss
Comparison inferred from ester class; specific boiling point requires verification
Physical Chemistry Purification Process Safety

Analytical Characterization via NMR Spectroscopy

The published, peer-reviewed synthesis of tert-butyl 3-bromopropiolate includes comprehensive spectral and analytical data, enabling unambiguous identity confirmation. Its 1H NMR spectrum (200 MHz, CDCl3) shows a singlet at δ 1.46, while the 13C NMR (50 MHz, CDCl3) displays signals at δ 27.8, 50.0, 73.9, 84.0, and 151.3 [1]. Elemental analysis further validates the compound's composition (C, 41.00; H, 4.42; Br, 38.48) [1].

Spectroscopic Identity
Peer-reviewed
¹H NMR (200 MHz, CDCl₃): δ 1.46 (s). ¹³C NMR: δ 27.8, 50.0, 73.9, 84.0, 151.3. Elem. Anal.: C 41.00; H 4.42; Br 38.48
Published primary data reduces in-house characterization burden
Data from Organic Syntheses; serves as quality benchmark
Analytical Chemistry Quality Control Structure Confirmation

Optimal Research and Industrial Use Cases for Tert-butyl 3-bromopropiolate


Synthesis of Acid-Labile or Sterically Demanding Targets

The tert-butyl ester group serves as a robust protecting group for carboxylic acids, being stable under various reaction conditions but cleavable under acidic conditions (e.g., TFA). Its use as a building block is particularly valuable when a more volatile ester (like methyl or ethyl) would be lost during work-up or when the target molecule itself requires acid-labile protection [1]. This is directly supported by its lower volatility, which ensures the building block remains present throughout multi-step syntheses [2].

Streamlined Synthesis of Bioactive Molecules and Natural Products

This compound is a key intermediate in the synthesis of complex organic molecules, including those with biological activity. For example, the tert-butyl propiolate scaffold is used in gold-catalyzed cycloadditions to create highly substituted pyridine derivatives, a common motif in pharmaceuticals [1]. The ease of isolation afforded by the tert-butyl ester simplifies the overall synthetic route, making it an attractive choice for process chemistry and medicinal chemistry applications.

Controlled Nucleophilic Substitution Reactions

As a bromoalkyne, tert-butyl 3-bromopropiolate acts as an electrophilic partner in various cross-coupling and substitution reactions. The bulky tert-butyl group can provide steric influence, potentially enhancing regioselectivity in subsequent transformations compared to less hindered esters [1]. This allows for more precise control over molecular architecture in the synthesis of functionalized alkynes and heterocycles [2].

Application
Selection Property
Validation Focus
Acid-labile target synthesis
tert-Butyl ester as acid-cleavable protecting group
Yield and purity after deprotection (e.g., TFA)
Bioactive molecule & natural product synthesis
Low volatility building block for multi-step routes
Retention through work-up and cycloaddition efficiency
Regioselective nucleophilic substitution
Steric influence of bulky tert-butyl group
Regioselectivity and product purity in cross-coupling

Technical Documentation Hub

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